Tetramethyl Ibandronate

説明

Ibandronate is a nitrogen-containing bisphosphonate used primarily for the treatment of osteoporosis and metastatic bone disease. Its chemical formula is C₉H₂₃NO₇P₂ , and it functions by inhibiting osteoclast-mediated bone resorption. Preclinical and clinical studies highlight its efficacy in improving bone mineral density (BMD), reducing fracture risk, and exhibiting favorable pharmacokinetics, including low renal toxicity and minimal drug-drug interactions . Notably, ibandronate is administered both orally (daily or monthly) and intravenously (IV) (monthly or quarterly), with IV formulations showing superior BMD gains compared to oral regimens .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl Ibandronate typically involves the reaction of Ibandronate with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the Ibandronate molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions: Tetramethyl Ibandronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of this compound oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the methyl groups.

科学的研究の応用

Pharmacokinetics and Bioavailability

The pharmacokinetics of Tetramethyl Ibandronate have been studied extensively. Research indicates that it exhibits a favorable profile in terms of absorption and bioavailability when administered orally. A validated LC-MS/MS method has been developed for its quantification in human plasma, demonstrating its stability and reliability for pharmacokinetic studies .

Osteoporosis Treatment

This compound is primarily used to treat osteoporosis, particularly in postmenopausal women. Clinical trials have shown that both daily and intermittent dosing regimens significantly reduce the incidence of vertebral fractures:

- Daily Administration : A study involving 2,946 postmenopausal women found that daily administration (2.5 mg) resulted in a 62% reduction in new vertebral fractures over three years .

- Intermittent Administration : Intermittent dosing (20 mg every other day for 12 doses every three months) also showed a significant reduction of 50% in new vertebral fractures compared to placebo .

Bone Quality Improvement

Preclinical studies indicate that treatment with this compound not only increases bone density but also improves bone quality, strength, and architecture. It has been shown to maintain the capacity for bone repair without adversely affecting mineralization .

Comparative Efficacy Against Other Bisphosphonates

This compound has been compared with other bisphosphonates such as risedronate and alendronate in various studies:

| Drug | Reduction in Vertebral Fractures | Reduction in Nonvertebral Fractures |

|---|---|---|

| This compound (daily) | 62% | Not significantly different |

| This compound (intermittent) | 50% | Not significantly different |

| Risedronate | Variable | Similar efficacy |

| Alendronate | Variable | Similar efficacy |

This table summarizes findings from multiple randomized controlled trials demonstrating the efficacy of this compound compared to other treatments .

Case Studies and Observational Data

Numerous observational studies have reinforced the findings from clinical trials:

- A systematic review highlighted that patients receiving adequate doses of this compound had a significantly lower risk of both vertebral and nonvertebral fractures compared to those on insufficient doses or alternative treatments .

- Long-term follow-up studies show sustained benefits with minimal adverse effects, supporting its use as a first-line therapy for osteoporosis .

作用機序

Tetramethyl Ibandronate exerts its effects by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound’s mechanism involves the inhibition of the mevalonate pathway, which is crucial for osteoclast function. By disrupting this pathway, this compound prevents the breakdown of bone tissue, thereby maintaining bone density and strength.

類似化合物との比較

Comparison with Similar Bisphosphonates

Efficacy in Fracture Risk Reduction

Ibandronate demonstrates comparable or superior efficacy to other bisphosphonates in fracture prevention:

- Alendronate and Risedronate : A 2006 cost-effectiveness analysis found that monthly ibandronate avoided 24.4 fractures per 1,000 patients, surpassing weekly alendronate (21.2) and risedronate (21.2). The incremental cost per fracture avoided was also lower for ibandronate (£2,876 vs. £4,733 for alendronate) .

- Zoledronic Acid : In metastatic breast cancer, oral ibandronate reduced serum CTX (a bone resorption marker) to a similar extent as IV zoledronic acid, suggesting comparable anti-resorptive efficacy .

Table 1: Fracture Avoidance and Cost-Effectiveness

| Bisphosphonate | Fractures Avoided/1,000 Patients | Cost per Fracture Avoided (£) |

|---|---|---|

| Ibandronate | 24.4 | 2,876 |

| Alendronate | 21.2 | 4,733 |

| Risedronate | 21.2 | 3,179 |

Bone Mineral Density (BMD) Improvements

IV ibandronate (1 mg/month) achieved 6.4% lumbar spine BMD gains at 2 years, outperforming daily oral ibandronate (4.8%) . Compared to risedronate, ibandronate showed similar reductions in urinary CTX (67% vs. 53–67%) and NTX (53% vs. 53–59%) at 6 months .

Table 2: BMD Changes and Bone Turnover Markers

| Parameter | Ibandronate (IV) | Ibandronate (Oral) | Risedronate (Oral) |

|---|---|---|---|

| Lumbar Spine BMD | +6.4% | +4.8% | N/A |

| Femoral Neck BMD | +2.25–2.40% | +1.52–1.78% | N/A |

| uCTX Reduction | 67% | 53–67% | 53–67% |

Sources: DIVA Study (2008) , Clinical Efficacy Report ()

Table 3: Pharmacokinetic Properties

| Bisphosphonate | Renal Excretion | Protein Binding | Dosing Flexibility |

|---|---|---|---|

| Ibandronate | Low | <85% | Daily, Monthly, IV |

| Zoledronic Acid | High | ~85% | Quarterly IV |

| Alendronate | Moderate | ~78% | Weekly Oral |

Sources: IOF (2004) , Drugs.com (2025)

Anti-Angiogenic and Anticancer Effects

Ibandronate and zoledronic acid inhibit angiogenesis in non-bone tissues (e.g., prostate), reducing vascular regrowth by 50% in preclinical models . Ibandronate also induces apoptosis in breast cancer cells (MDA-MB-231) within bone metastases at high concentrations (100 µM), though this effect is bone-specific .

Cost and Adherence

Monthly IV ibandronate incurs higher drug costs (£315) compared to alendronate (£300) and risedronate (£267), but its superior fracture avoidance reduces long-term healthcare expenditures . Intermittent dosing (e.g., quarterly IV) also improves patient adherence compared to weekly oral regimens .

生物活性

Tetramethyl ibandronate, a derivative of ibandronate, is a nitrogen-containing bisphosphonate primarily utilized in the treatment of osteoporosis and other bone-related disorders. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and safety profile.

Overview of Ibandronate

Ibandronate is known for its potent inhibition of osteoclast-mediated bone resorption. It binds to hydroxyapatite in bones, and upon osteoclast activity, it is released and taken up by these cells through endocytosis. This process disrupts the function of osteoclasts, leading to their apoptosis and a subsequent reduction in bone turnover rates .

The primary mechanism involves the inhibition of the mevalonate pathway, crucial for the post-translational modification of proteins involved in osteoclast function. Specifically, ibandronate inhibits farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase, leading to reduced prenylation of GTP-binding proteins like Rap1. This disruption ultimately triggers apoptosis in osteoclasts .

Pharmacokinetics

Ibandronate exhibits unique pharmacokinetic properties:

- Bioavailability : Oral ibandronate has a low bioavailability of approximately 0.63%, significantly reduced when taken with food .

- Half-life : The half-life ranges from 37 to 157 hours, allowing for extended dosing intervals .

- Distribution : The volume of distribution is extensive (90-368 L), indicating significant sequestration in bone tissues .

- Elimination : It is primarily eliminated via urine as unchanged drug, with minimal metabolism .

Fracture Risk Reduction

This compound has been shown to significantly reduce the risk of vertebral fractures in postmenopausal women with osteoporosis. In clinical trials:

- Daily Administration : A daily dose of 2.5 mg resulted in a 62% reduction in vertebral fractures over three years .

- Intermittent Administration : An intermittent regimen (20 mg every other day for 12 doses every three months) also demonstrated a 50% reduction in fracture risk .

Comparative Studies

A meta-analysis indicated that ibandronate effectively reduces the incidence of nonvertebral fractures when compared to placebo and other bisphosphonates like risedronate. However, results regarding hip fractures were less definitive, showing no significant difference between treatment groups .

Safety Profile

Ibandronate is generally well-tolerated; however, it is associated with several adverse effects:

- Common Adverse Effects : Include gastrointestinal disturbances, musculoskeletal pain, and hypocalcemia .

- Serious Risks : Osteonecrosis of the jaw and atypical femur fractures have been reported but are rare .

Case Studies

A retrospective cohort study involving over 47,000 women indicated that those treated with ibandronate had a lower incidence of nonvertebral fractures compared to untreated individuals. Additionally, a combination therapy involving ibandronate and calcitriol showed improved inflammatory marker profiles (IL-1, IL-6) compared to monotherapy .

Data Summary

| Parameter | Value/Effect |

|---|---|

| Bioavailability | 0.63% |

| Half-life | 37 - 157 hours |

| Vertebral Fracture Reduction | Daily: 62%, Intermittent: 50% |

| Common Adverse Effects | GI issues, musculoskeletal pain |

| Serious Risks | Osteonecrosis of the jaw |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Tetramethyl Ibandronate in preclinical studies?

- Methodological Answer : Synthesis typically involves esterification of ibandronate with methanol under controlled acidic conditions. Characterization requires FTIR to confirm ester group formation (C-O-C stretching at 1,250–1,050 cm⁻¹) and NMR for structural verification (e.g., methyl proton signals at δ 3.2–3.5 ppm). Purity analysis should employ HPLC with a C18 column and UV detection at 210 nm, validated against reference standards . Thermal stability can be assessed via TGA and DSC to ensure no decomposition below 200°C .

Q. How should researchers design in vitro experiments to evaluate the solubility and stability of this compound in physiological buffers?

- Methodological Answer : Use simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to assess solubility via shake-flask method. Stability testing requires incubation at 37°C over 24 hours, with samples analyzed at intervals via LC-MS to detect degradation products. Include controls (e.g., unmodified ibandronate) to compare hydrolysis rates .

Q. What validated assays are available for quantifying this compound in biological matrices (e.g., plasma, bone tissue)?

- Methodological Answer : Develop a LC-MS/MS method with a lower limit of quantification (LLOQ) ≤1 ng/mL. Use deuterated ibandronate (e.g., ibandronate-d4) as an internal standard. For bone tissue, homogenize samples in 0.1M HCl, followed by solid-phase extraction (SPE) to isolate the compound . Validate precision (CV <15%) and accuracy (85–115%) per FDA guidelines .

Advanced Research Questions

Q. How can researchers address contradictions in the anti-fracture efficacy of ibandronate derivatives (e.g., this compound vs. sodium ibandronate) observed across preclinical models?

- Methodological Answer : Conduct head-to-head studies in osteoporotic rodent models (OVX rats) with standardized endpoints: BMD (DXA), bone turnover markers (CTX-I, P1NP), and biomechanical strength (three-point bending). Use meta-analysis to reconcile discrepancies, stratifying by dose, administration route, and model selection. For example, prior studies show oral ibandronate reduces vertebral fractures by 50–60% but has variable non-vertebral efficacy .

Q. What experimental designs optimize the assessment of this compound’s oral bioavailability compared to existing formulations (e.g., nanostructured rafts)?

- Methodological Answer : Use a crossover pharmacokinetic study in albino rats (n ≥ 6/group). Administer this compound (oral) and intravenous ibandronate (reference). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Calculate absolute bioavailability (F) using AUC₀–∞ ratios. Compare to raft-based formulations (e.g., NCP nanoparticles), which enhance gastric retention and bioavailability by 30–40% .

Q. How should researchers analyze conflicting data on renal safety profiles between intermittent intravenous ibandronate and oral formulations?

- Methodological Answer : Perform renal function monitoring (eGFR, serum creatinine) in longitudinal studies. For preclinical models, use nephrectomy rats to simulate impaired renal function. Compare histopathology (e.g., tubular necrosis) and biomarker trends (KIM-1, NGAL) across formulations. Clinical data suggest intravenous ibandronate (3 mg/3 months) has comparable renal safety to oral doses but requires adjusted dosing in CKD patients .

Q. What statistical approaches are recommended for handling compliance-related biases in studies comparing this compound to other bisphosphonates?

- Methodological Answer : Apply inverse probability weighting (IPW) to adjust for non-compliance in observational studies. In RCTs, use per-protocol and intention-to-treat (ITT) analyses. Sensitivity analyses (e.g., two-way compliance scenarios) can model how adherence impacts outcomes. For example, ibandronate’s superiority over zoledronate emerges when compliance exceeds 58.9% .

Q. Method Development & Data Interpretation

Q. How can flow injection analysis with chemiluminescence (FIA-CL) be optimized for rapid quantification of this compound in dissolution studies?

- Methodological Answer : Configure FIA-CL with Cu(II)-luminol-H₂O₂ chemistry. Set pump speeds to 1.2 mL/min (sample) and 2.9 mL/min (carrier). Validate linearity (R² ≥0.99) over 1–100 µM and LLOQ ≤0.5 µM. Cross-validate with HPLC to ensure specificity against degradation products .

Q. What strategies improve the reproducibility of BMD measurements in this compound efficacy trials?

- Methodological Answer : Standardize DXA protocols: calibrate devices daily, use phantom scans for cross-site validation, and blind operators to treatment groups. Report BMD changes as % difference from baseline with 95% CIs. In MOBILE-like trials, a 5–6% lumbar spine BMD increase over 2 years indicates efficacy .

Q. How should researchers design a decision-analysis model to compare this compound’s cost-effectiveness against other bisphosphonates?

- Methodological Answer : Build a Markov model with health states (e.g., fracture-free, post-fracture). Input parameters: fracture risk reduction (from meta-analyses), compliance rates, and QALY weights. Conduct probabilistic sensitivity analysis (PSA) using Monte Carlo simulations. Prioritize real-world adherence data, as compliance drives cost-effectiveness .

特性

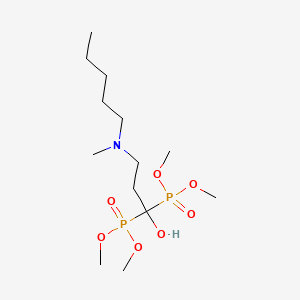

IUPAC Name |

1,1-bis(dimethoxyphosphoryl)-3-[methyl(pentyl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31NO7P2/c1-7-8-9-11-14(2)12-10-13(15,22(16,18-3)19-4)23(17,20-5)21-6/h15H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSNZWOXCPASBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(OC)OC)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652679 | |

| Record name | Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-42-2 | |

| Record name | P,P,P′,P′-Tetramethyl P,P′-[1-hydroxy-3-(methylpentylamino)propylidene]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。